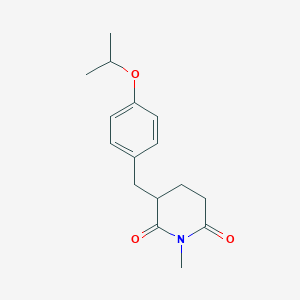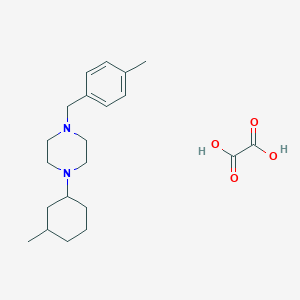
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. CPCA is a selective antagonist of the M4 muscarinic acetylcholine receptor, which is a target for the treatment of various neurological disorders such as schizophrenia and Parkinson's disease. In
Mécanisme D'action
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide acts as a selective antagonist of the M4 muscarinic acetylcholine receptor. When this compound binds to the receptor, it prevents the receptor from being activated by its natural ligand, acetylcholine. This blockade of the receptor can lead to changes in neuronal signaling and ultimately affect behavior and motor function.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the striatum, where the M4 receptor is primarily expressed. Studies have shown that this compound can improve motor function in animal models of Parkinson's disease by blocking the M4 receptor. Additionally, this compound has been shown to have potential antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide as a research tool is its selectivity for the M4 receptor. This selectivity allows researchers to specifically target this receptor and study its effects on behavior and motor function. However, one limitation of using this compound is its potential off-target effects. While this compound is selective for the M4 receptor, it may also interact with other receptors in the brain, leading to unintended effects.
Orientations Futures
There are several future directions for research involving N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide. One potential area of research is the development of more selective M4 receptor antagonists. While this compound is selective for the M4 receptor, it may also interact with other receptors in the brain. Developing more selective compounds could help researchers better understand the role of the M4 receptor in neurological disorders. Additionally, further research is needed to better understand the potential therapeutic effects of M4 receptor antagonists in the treatment of schizophrenia and Parkinson's disease.
Conclusion:
In conclusion, this compound, or this compound, is a selective antagonist of the M4 muscarinic acetylcholine receptor that has gained attention in the scientific community as a research tool. This compound has been used to study the role of the M4 receptor in various neurological disorders and has shown potential therapeutic effects in animal models of schizophrenia and Parkinson's disease. While this compound has advantages as a research tool, there are also limitations to its use. Future research is needed to better understand the potential therapeutic effects of M4 receptor antagonists and to develop more selective compounds.
Méthodes De Synthèse
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide can be synthesized using a multi-step process starting from 2,5-dimethylphenol and cyclopentylamine. The first step involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenyl chloroacetate. The second step involves the reaction of this intermediate with cyclopentylamine to form this compound. The final product is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide has been used as a research tool to study the role of the M4 muscarinic acetylcholine receptor in various neurological disorders. The M4 receptor is primarily expressed in the striatum, a region of the brain that is involved in motor control and reward processing. Dysfunction of this receptor has been implicated in the pathophysiology of schizophrenia and Parkinson's disease. This compound has been shown to selectively block the M4 receptor, which can help researchers better understand the role of this receptor in these disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-8-12(2)14(9-11)18-10-15(17)16-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYKDAPXOPHONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)


![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)


![2-methyl-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)

![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)